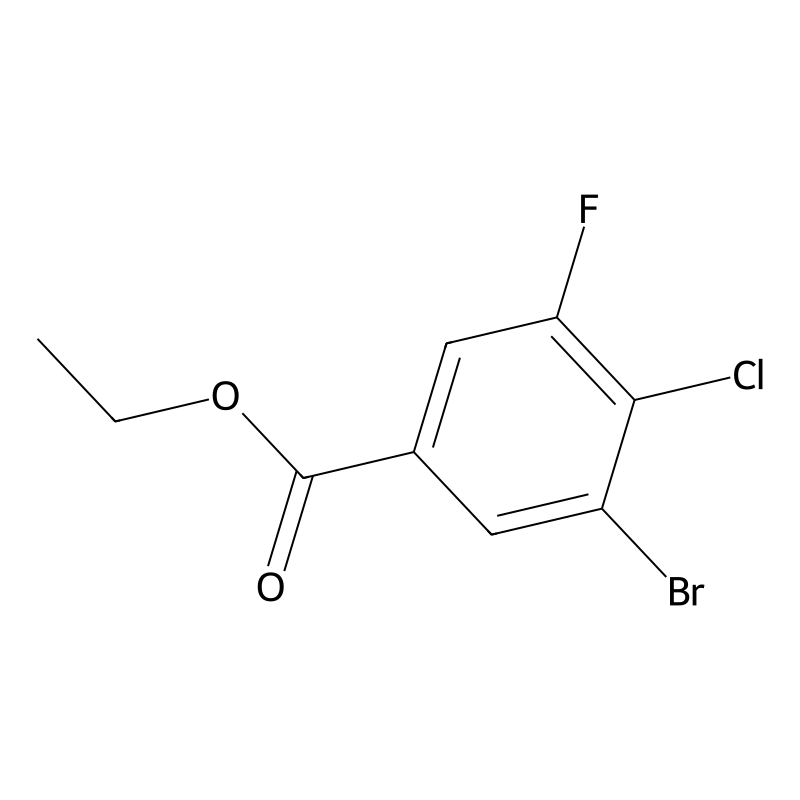

Ethyl 3-Bromo-4-chloro-5-fluorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 3-Bromo-4-chloro-5-fluorobenzoate is an organic compound characterized by the molecular formula . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with an ethyl group. This compound is notable for its unique halogen substitutions, which significantly influence its chemical reactivity and biological properties.

There is no current information available regarding a specific mechanism of action for Ethyl 3-Bromo-4-chloro-5-fluorobenzoate in biological systems.

Due to the limited information on this specific compound, it's crucial to handle it with caution, assuming the properties of similar halogenated aromatic esters. These can be:

- Substitution Reactions: The halogen substituents (bromine, chlorine, and fluorine) can be replaced by other functional groups under appropriate conditions.

- Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions- Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed- From substitution reactions, various substituted benzoates can be formed.

- Reduction yields ethyl 3-amino-4-chloro-5-fluorobenzoate.

- Oxidation produces 3-bromo-4-chloro-5-fluorobenzoic acid.

- From substitution reactions, various substituted benzoates can be formed.

- Reduction yields ethyl 3-amino-4-chloro-5-fluorobenzoate.

- Oxidation produces 3-bromo-4-chloro-5-fluorobenzoic acid.

The biological activity of Ethyl 3-Bromo-4-chloro-5-fluorobenzoate is primarily linked to its role as a chemical probe in biochemical assays. Its halogenated structure allows it to interact with various biological targets, including enzymes and receptors. The compound may act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the kinetics of these biological processes.

The presence of bromine, chlorine, and fluorine atoms can enhance or inhibit interactions with biological targets based on their electronic effects and steric hindrance.

Ethyl 3-Bromo-4-chloro-5-fluorobenzoate can be synthesized through a multi-step process that typically includes:

- Bromination: The starting material, 4-chloro-5-fluorobenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

- Esterification: The resulting acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid.

This synthesis method allows for the introduction of halogen substituents while forming the desired ester compound.

Ethyl 3-Bromo-4-chloro-5-fluorobenzoate has several applications across various fields:

- Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

- Biology: Investigated for its potential biological activity and interactions with biomolecules.

- Medicine: Explored for its potential use in drug development and pharmaceutical research.

- Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Studies on Ethyl 3-Bromo-4-chloro-5-fluorobenzoate's interactions reveal that its halogen substituents significantly affect its binding affinity and reactivity towards biological targets. The presence of multiple halogens can enhance or inhibit interactions depending on their electronic effects and steric hindrance, making it valuable for studying molecular interactions in biochemical pathways.

Ethyl 3-Bromo-4-chloro-5-fluorobenzoate can be compared with several similar compounds based on structural and functional characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-Bromo-4-fluorobenzoate | Lacks chlorine atom | Different reactivity due to absence of chlorine |

| Ethyl 3-Cyano-4-fluorobenzoate | Contains cyano group | Alters electronic properties and potential applications |

| Ethyl 3-Bromo-5-fluorobenzoate | Lacks chlorine atom | Different positional isomer affecting reactivity |

| Ethyl 2-Bromo-4-chloro-5-fluorobenzoate | Different positioning of halogens | Affects chemical properties and uses |

Uniqueness

Ethyl 3-Bromo-4-chloro-5-fluorobenzoate is unique due to the combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications.